molecular formula C14H12ClN4O8P B1676840 [(2Z)-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]-4-formyl-6-methyl-5-oxopyridin-3-yl]methyl dihydrogen phosphate

[(2Z)-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]-4-formyl-6-methyl-5-oxopyridin-3-yl]methyl dihydrogen phosphate

Cat. No.: B1676840
M. Wt: 430.69 g/mol
InChI Key: AIYCSQYPGGJSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MRS2603 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of MRS2603 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

MRS2603 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

MRS2603 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the function of P2Y1 and P2Y13 receptors in various chemical processes.

    Biology: Helps in understanding the role of purinergic receptors in cellular signaling and communication.

    Medicine: Investigated for its potential therapeutic applications in conditions related to purinergic signaling, such as inflammation and neurodegenerative diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting purinergic receptors.

Mechanism of Action

MRS2603 exerts its effects by binding to and antagonizing P2Y1 and P2Y13 receptors. These receptors are involved in various cellular processes, including platelet aggregation, inflammation, and neurotransmission. By blocking these receptors, MRS2603 can modulate these processes, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MRS2603 is unique in its dual antagonistic activity against both P2Y1 and P2Y13 receptors, making it a versatile tool in studying the roles of these receptors in various biological processes .

Properties

Molecular Formula

C14H12ClN4O8P

Molecular Weight

430.69 g/mol

IUPAC Name

[2-[(4-chloro-3-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C14H12ClN4O8P/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-8-2-3-11(15)12(4-8)19(22)23/h2-5,21H,6H2,1H3,(H2,24,25,26)

InChI Key

AIYCSQYPGGJSRN-UHFFFAOYSA-N

Isomeric SMILES

CC1=N/C(=N\NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C(=C(C1=O)C=O)COP(=O)(O)O

SMILES

CC1=C(C(=C(C(=N1)N=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])COP(=O)(O)O)C=O)O

Canonical SMILES

CC1=C(C(=C(C(=N1)N=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])COP(=O)(O)O)C=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRS2603;  MRS 2603;  MRS-2603.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2Z)-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]-4-formyl-6-methyl-5-oxopyridin-3-yl]methyl dihydrogen phosphate
Reactant of Route 2
[(2Z)-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]-4-formyl-6-methyl-5-oxopyridin-3-yl]methyl dihydrogen phosphate
Reactant of Route 3
[(2Z)-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]-4-formyl-6-methyl-5-oxopyridin-3-yl]methyl dihydrogen phosphate
Reactant of Route 4
[(2Z)-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]-4-formyl-6-methyl-5-oxopyridin-3-yl]methyl dihydrogen phosphate
Reactant of Route 5
[(2Z)-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]-4-formyl-6-methyl-5-oxopyridin-3-yl]methyl dihydrogen phosphate
Reactant of Route 6
[(2Z)-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]-4-formyl-6-methyl-5-oxopyridin-3-yl]methyl dihydrogen phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.